molecular formula C6H6ClF3N2O B2633932 [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol CAS No. 2101198-75-6

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B2633932
CAS No.: 2101198-75-6
M. Wt: 214.57
InChI Key: NCUQSURHEOKETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol is a chemical compound with the molecular formula C6H6ClF3N2O. This compound is characterized by the presence of a chloro group, a trifluoroethyl group, and a pyrazolyl group attached to a methanol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-chloro-1H-pyrazole with 2,2,2-trifluoroethyl methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoroethyl groups can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1,13H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUQSURHEOKETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.